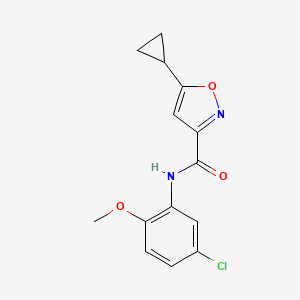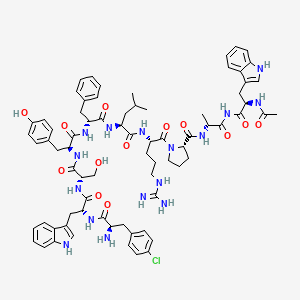
5,12-Naphthacenedione, 8-acetyl-10-((3-((4-azidobenzoyl)amino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化学反应分析
N-(P-Azidobenzoyl)daunorubicin can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-(P-Azidobenzoyl)daunorubicin has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in studies involving cell biology and molecular biology, particularly in the investigation of cellular uptake and metabolism.
Medicine: It is used in pharmacological research to study its effects on various biological targets and pathways.
Industry: It is used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of N-(P-Azidobenzoyl)daunorubicin involves its interaction with molecular targets and pathways within cells. The compound is known to intercalate into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis (programmed cell death). The azido group in the compound may also play a role in its biological activity by facilitating the formation of reactive intermediates that can further interact with cellular components.
相似化合物的比较
N-(P-Azidobenzoyl)daunorubicin can be compared with other similar compounds, such as:
Daunorubicin: A chemotherapy medication used to treat certain types of cancer. It is the parent compound of N-(P-Azidobenzoyl)daunorubicin.
Doxorubicin: Another chemotherapy medication similar to daunorubicin but with a slightly different structure and spectrum of activity.
Epirubicin: A derivative of doxorubicin with a different stereochemistry, leading to differences in its pharmacological properties.
N-(P-Azidobenzoyl)daunorubicin is unique due to the presence of the azido group, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C34H32N4O11 |
|---|---|
分子量 |
672.6 g/mol |
IUPAC 名称 |
N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-4-azidobenzamide |
InChI |
InChI=1S/C34H32N4O11/c1-14-28(40)20(36-33(45)16-7-9-17(10-8-16)37-38-35)11-23(48-14)49-22-13-34(46,15(2)39)12-19-25(22)32(44)27-26(30(19)42)29(41)18-5-4-6-21(47-3)24(18)31(27)43/h4-10,14,20,22-23,28,40,42,44,46H,11-13H2,1-3H3,(H,36,45)/t14-,20-,22-,23-,28+,34-/m0/s1 |
InChI 键 |
DVFIKDMREBKLPZ-YXESSVHUSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O |
同义词 |
N-(p-azidobenzoyl)daunorubicin NSC 372108 NSC-372108 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-methyl-1-[(2R,5S)-5-[[8-[2-[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]-2-oxo-4H-1,3,2$l^{5}-benzodioxaphosphinin-8-yl]-2-oxo-4H-1,3,2$l^{5}-benzodioxaphosphinin-2-yl]oxymethyl]-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1257790.png)


![(6Z)-5-imino-6-(1H-indol-3-ylmethylene)-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1257793.png)



![2,5-Etheno-7,10-methano-6H-fluoreno[9,1-bc]-1,8-oxaazacyclotetradecine-9,11(10H,12H)-dione, 12-ethenyl-7,8,11a,14a,14b,15,16,17,18,18a,18b,18c-dodecahydro-7-hydroxy-16-methyl-](/img/structure/B1257798.png)


